Cas no 147011-48-1 (1-benzyl-4,4-dimethylpyrrolidin-3-amine)

1-Benzyl-4,4-dimethylpyrrolidin-3-amine is a pyrrolidine-based amine compound featuring a benzyl substituent at the 1-position and two methyl groups at the 4-position. This structure imparts steric hindrance and potential selectivity in chemical reactions, making it a valuable intermediate in pharmaceutical and organic synthesis. The rigid pyrrolidine core enhances stability, while the benzyl group offers opportunities for further functionalization. Its well-defined stereochemistry and modular design make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound’s synthetic versatility and structural features contribute to its utility in research and industrial settings.
1-benzyl-4,4-dimethylpyrrolidin-3-amine structure
147011-48-1 structure
商品名:1-benzyl-4,4-dimethylpyrrolidin-3-amine
CAS番号:147011-48-1
MF:C13H20N2
メガワット:204.3113
CID:105431
PubChem ID:44607656

1-benzyl-4,4-dimethylpyrrolidin-3-amine 化学的及び物理的性質

名前と識別子

    • 3-Pyrrolidinamine,4,4-dimethyl-1-(phenylmethyl)-
    • 1-benzyl-4,4-dimethylpyrrolidin-3-amine
    • 3-AMINO-1-BENZYL-4,4-DIMETHYLPYRROLIDINE
    • 147011-48-1
    • DTXSID10659664
    • SCHEMBL9385749
    • インチ: InChI=1S/C13H20N2/c1-13(2)10-15(9-12(13)14)8-11-6-4-3-5-7-11/h3-7,12H,8-10,14H2,1-2H3
    • InChIKey: CHADVKSJJSWYMX-UHFFFAOYSA-N
    • ほほえんだ: CC1(C)CN(CC2C=CC=CC=2)CC1N

計算された属性

  • せいみつぶんしりょう: 204.16300
  • どういたいしつりょう: 204.163
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 207
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.3A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

  • PSA: 29.26000
  • LogP: 2.49390

1-benzyl-4,4-dimethylpyrrolidin-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM505699-1g
1-Benzyl-4,4-dimethylpyrrolidin-3-amine
147011-48-1 98%
1g
$488 2023-01-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3801-1G
1-benzyl-4,4-dimethylpyrrolidin-3-amine
147011-48-1 95%
1g
¥ 3,201.00 2023-04-04
Ambeed
A815709-1g
1-Benzyl-4,4-dimethylpyrrolidin-3-amine
147011-48-1 98%
1g
$498.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3801-500MG
1-benzyl-4,4-dimethylpyrrolidin-3-amine
147011-48-1 95%
500MG
¥ 2,560.00 2023-04-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3801-500mg
1-benzyl-4,4-dimethylpyrrolidin-3-amine
147011-48-1 95%
500mg
¥2561.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3801-100mg
1-benzyl-4,4-dimethylpyrrolidin-3-amine
147011-48-1 95%
100mg
¥1155.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3801-250mg
1-benzyl-4,4-dimethylpyrrolidin-3-amine
147011-48-1 95%
250mg
¥1538.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3801-1g
1-benzyl-4,4-dimethylpyrrolidin-3-amine
147011-48-1 95%
1g
¥3201.0 2024-04-24

1-benzyl-4,4-dimethylpyrrolidin-3-amine 関連文献

1-benzyl-4,4-dimethylpyrrolidin-3-amineに関する追加情報

Introduction to 1-benzyl-4,4-dimethylpyrrolidin-3-amine (CAS No. 147011-48-1) and Its Emerging Applications in Chemical Biology

1-benzyl-4,4-dimethylpyrrolidin-3-amine, identified by its unique Chemical Abstracts Service (CAS) number 147011-48-1, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyrrolidine class, characterized by a nitrogen-containing five-membered ring, which is a common structural motif in biologically active molecules. The presence of a benzyl group at the 1-position and two methyl groups at the 4-position introduces specific steric and electronic properties, making it a versatile scaffold for drug discovery and molecular recognition studies.

The structural features of 1-benzyl-4,4-dimethylpyrrolidin-3-amine contribute to its potential as a pharmacophore in the development of novel therapeutic agents. The pyrrolidine ring itself is known for its ability to mimic the conformational flexibility of natural amino acids, particularly proline, which is crucial for protein-protein interactions and enzyme inhibition. Additionally, the benzyl substituent can enhance solubility and metabolic stability, while the dimethyl groups at the 4-position can fine-tune the compound’s binding affinity and selectivity.

In recent years, there has been a surge in research focused on developing small-molecule modulators targeting protein-protein interactions (PPIs), which play pivotal roles in various biological pathways. 1-benzyl-4,4-dimethylpyrrolidin-3-amine has emerged as a promising candidate for this purpose due to its ability to disrupt or stabilize PPIs through its rigidified pyrrolidine core. Studies have demonstrated that derivatives of this compound can interact with specific domains of target proteins, leading to altered biological functions. For instance, modifications at the benzyl group have been explored to improve binding affinity to kinase domains, which are frequently implicated in cancer and inflammatory diseases.

One of the most compelling aspects of 1-benzyl-4,4-dimethylpyrrolidin-3-amine is its potential application in fragment-based drug design (FBDD). FBDD relies on identifying small molecular fragments that bind to target proteins with high affinity and then linking or growing these fragments into more potent lead compounds. The simplicity of the 1-benzyl-4,4-dimethylpyrrolidin-3-amine scaffold makes it an ideal starting point for such strategies. Researchers have leveraged computational methods to predict binding modes of this compound with various protein targets, identifying key interactions that can be optimized further.

Advances in crystallography and nuclear magnetic resonance (NMR) spectroscopy have enabled high-resolution structural analysis of complexes involving 1-benzyl-4,4-dimethylpyrrolidin-3-amine, providing valuable insights into its mechanism of action. These structural insights have guided medicinal chemists in designing next-generation analogs with improved pharmacokinetic properties. For example, replacing the benzyl group with other aryl or heteroaryl moieties has been shown to enhance binding affinity while maintaining solubility and metabolic stability.

The pharmaceutical industry has also shown interest in 1-benzyl-4,4-dimethylpyrrolidin-3-amine as a building block for peptidomimetics. Peptidomimetics are designed to mimic the biological activity of peptides but with improved pharmacological properties such as longer half-life and reduced immunogenicity. The pyrrolidine ring in 1-benzyl-4,4-dimethylpyrrolidin-3-amine serves as an excellent scaffold for mimicking peptide backbones, particularly those involving proline residues. This has led to the development of novel compounds targeting therapeutic areas such as antiviral and anticancer agents.

In addition to its role in drug discovery, 1-benzyl-4,4-dimethylpyrrolidin-3-amine has found applications in materials science and catalysis. Its unique structural features make it a suitable ligand for transition metal complexes used in organic synthesis. Researchers have reported its use in cross-coupling reactions, where it acts as a chelating agent to facilitate carbon-carbon bond formation. These reactions are crucial for constructing complex organic molecules and have wide-ranging applications in pharmaceutical synthesis.

The synthesis of 1-benzyl-4,4-dimethylpyrrolidin-3-amine has been optimized through various synthetic routes, including reductive amination and cyclization reactions. Recent studies have focused on developing greener synthetic methods that minimize waste and energy consumption. For instance, catalytic hydrogenation techniques have been employed to introduce the benzyl group efficiently while reducing byproduct formation. Such advancements align with the growing emphasis on sustainable chemistry practices within the pharmaceutical industry.

The biological activity of 1-benzyl-4,4-dimethylpyrrolidin-3-amine has been extensively studied across multiple therapeutic areas. In oncology research, derivatives of this compound have demonstrated inhibitory effects on kinases involved in tumor growth and progression. Preclinical studies have shown promising results in animal models, suggesting potential clinical applications for treating various cancers. Similarly, investigations into its antimicrobial properties have revealed activity against resistant bacterial strains due to its ability to disrupt bacterial cell wall synthesis.

In neurodegenerative disease research, 1-benzyl - - - - - - - - - - - - - --dimethylpy rro lidin - 3-am ine derivatives have been explored as modulators of neurotransmitter systems . The py rro lidine scaffold is structurally similar to GABA (gamma-amino butyric acid), a key inhibitory neurotransmitter . By targeting GABA receptor subtypes , these compounds hold promise for treating conditions such as epilepsy , Alzheimer’s disease , and Parkinson’s disease . Early clinical trials are underway to evaluate their efficacy and safety profiles . p > < p > The versatility o f 1 -benz yl - 44 dim eth yl py rro lidin - 33 am ine extends beyond pharma ceutical applications . It s e lectronic properties make it suitable f or use i n organic light-emitting diodes (OLEDs) an d other electronic devices . Resear chers ha ve demonstra ted that incorporating this compoun d into OLED materials can improve device performance by enhancing charge transport an d electroluminescence . This highlights its potential beyond life sciences an d into advanced materials science applications . p > < p > Looking forward , future research on 11benz yl44dim eth yl py rro lidin33 am ine will likely focus on expanding its therapeutic applications an d optimizing synthetic routes f or large-scale production . Advances i n high-throughput screening an d artificial intelligence-assisted drug design will acceler ate the discovery o f novel derivatives with enhanced pharmacological properties . Additionally , efforts will be made t o explore greener synthetic metho ds that align wi th sustainable chemistry principles . p >

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